molecular formula C22H16Cl3NO4 B11131755 7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131755
M. Wt: 464.7 g/mol
InChI Key: WEENWXAMYWFAAR-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structural framework. This compound features a chromeno[2,3-c]pyrrole core, substituted with chloro and dichlorophenyl groups, and a tetrahydrofuran-2-ylmethyl moiety. Such structural diversity often imparts significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines under acidic or basic conditions.

    Introduction of the Chloro and Dichlorophenyl Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro groups.

    Attachment of the Tetrahydrofuran-2-ylmethyl Moiety: This step might involve nucleophilic substitution reactions where a tetrahydrofuran derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the chloro groups, converting them to corresponding hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound might exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as drug candidates. Its ability to interact with biological targets might make it a lead compound in drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H16Cl3NO4

Molecular Weight

464.7 g/mol

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16Cl3NO4/c23-12-4-6-17-14(9-12)20(27)18-19(11-3-5-15(24)16(25)8-11)26(22(28)21(18)30-17)10-13-2-1-7-29-13/h3-6,8-9,13,19H,1-2,7,10H2

InChI Key

WEENWXAMYWFAAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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